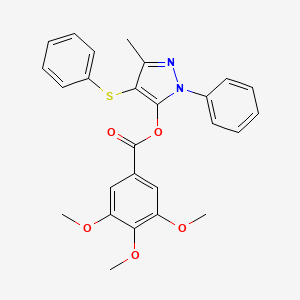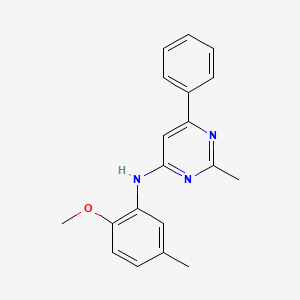
(E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用機序
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide exerts its effects through various mechanisms of action. In anti-inflammatory studies, the compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In anti-cancer studies, the compound has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In drug delivery studies, the compound has been found to enter cells through endocytosis and release its cargo through lysosomal degradation.
Biochemical and Physiological Effects:
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide has been found to exhibit various biochemical and physiological effects. In anti-inflammatory studies, the compound has been found to reduce inflammation and oxidative stress in animal models. In anti-cancer studies, the compound has been found to inhibit tumor growth and metastasis in animal models. In drug delivery studies, the compound has been found to enhance the delivery of drugs to cancer cells.
実験室実験の利点と制限
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide has several advantages and limitations for lab experiments. One of its advantages is its ability to penetrate cell membranes, making it a potential drug delivery system. Another advantage is its ability to inhibit enzyme activity, making it a potential target for enzyme inhibition studies. However, one of its limitations is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide. One direction is to further study its anti-inflammatory and anti-cancer properties in animal models and clinical trials. Another direction is to explore its potential as a drug delivery system for various drugs. Additionally, further studies on its mechanism of action and potential toxicity are needed to fully understand its potential applications in various scientific research fields.
Conclusion:
In conclusion, (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various scientific research fields.
合成法
The synthesis of (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide involves the reaction of furan-3-carboxylic acid with 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain the final product.
科学的研究の応用
The (E)-3-(furan-3-yl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. One of its most promising applications is in the field of medicine, where it has been found to exhibit significant anti-inflammatory and anti-cancer properties. In pharmacology, the compound has been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In biochemistry, the compound has been found to inhibit the activity of certain enzymes, making it a potential target for enzyme inhibition studies.
特性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(6-5-13-8-10-21-11-13)18-12-17(20)9-7-14-3-1-2-4-15(14)17/h1-6,8,10-11,20H,7,9,12H2,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPKVYCSSOFGIJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C=CC3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)/C=C/C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906248.png)
![N-[3-(dimethylamino)propyl]-3-nitro-4-(piperidin-1-yl)benzene-1-sulfonamide](/img/structure/B2906249.png)

![3-[[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2906253.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2906255.png)
![(2S)-N-cyclohexyl-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2906256.png)

![N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906258.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B2906260.png)
![3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2906263.png)
![N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide](/img/structure/B2906265.png)
